Trilaciclib
Vue d'ensemble
Description
Trilaciclib, vendu sous le nom de marque Cosela, est un médicament principalement utilisé pour réduire la fréquence de la suppression de la moelle osseuse induite par la chimiothérapie. C'est un inhibiteur de la kinase dépendante de la cycline (CDK), ciblant spécifiquement CDK4 et CDK6. This compound a été approuvé pour la première fois pour un usage médical aux États-Unis en février 2021 .
Mécanisme D'action
Target of Action
Trilaciclib, also known as G1T28, is a CDK4 and CDK6 inhibitor . CDK4 and CDK6 are cyclin-dependent kinases that play a crucial role in cell cycle progression . They are expressed in hematopoietic stem cells and progenitor cells .
Mode of Action
This compound works by inhibiting CDK4 and CDK6 . It binds to these kinases at a concentration of 1 nmol/L for CDK4 and 4 nmol/L for CDK6 . This inhibition leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours . The temporary cell cycle arrest prevents chemotherapy-induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cell cycle, specifically the transition from the G1 phase to the S phase . By inhibiting CDK4 and CDK6, this compound prevents the phosphorylation and inactivation of the retinoblastoma protein, a tumor suppressor . This action results in a transient, reversible G1 cell cycle arrest of proliferating hematopoietic stem and progenitor cells in the bone marrow, thus protecting them from damage during chemotherapy .
Pharmacokinetics
This compound has a short duration of action of approximately 16 hours, and a narrow therapeutic index . It is administered intravenously . This compound is a substrate and time-dependent inhibitor of cytochrome P450 3A4 and an inhibitor of multidrug and toxin extrusion 1, multidrug and toxin extrusion 2-K, organic cation transporter 1, and organic cation transporter 2 .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the protection of hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage . By causing a temporary cell cycle arrest, this compound prevents chemotherapy-induced DNA damage in these cells, reducing the activity of caspases 3 and 7, which in turn reduces apoptosis of healthy cells . This leads to a decrease in the incidence of chemotherapy-induced myelosuppression .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the effectiveness of this compound can be influenced by the specific chemotherapy regimen it is administered with, as well as the timing of its administration relative to chemotherapy .
Analyse Biochimique
Biochemical Properties
Trilaciclib plays a crucial role in biochemical reactions by transiently arresting hematopoietic stem and progenitor cells in the G1 phase of the cell cycle. This arrest is achieved through the inhibition of CDK4/6, which are key regulators of cell cycle progression. By inhibiting these kinases, this compound prevents the phosphorylation of the retinoblastoma protein, thereby halting cell cycle progression and protecting cells from the cytotoxic effects of chemotherapy. This compound interacts with various enzymes and proteins, including CDK4, CDK6, and the retinoblastoma protein, to exert its protective effects .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In hematopoietic stem and progenitor cells, it induces a reversible G1 cell cycle arrest, which helps to preserve these cells during chemotherapy. This arrest reduces the proliferation of these cells, thereby minimizing the damage caused by cytotoxic agents. This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of CDK4/6 and their downstream targets .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of CDK4/6, which are essential for the progression of cells from the G1 to the S phase of the cell cycle. By binding to these kinases, this compound prevents their interaction with cyclin D, thereby inhibiting their activity. This inhibition leads to the accumulation of hypophosphorylated retinoblastoma protein, which in turn prevents the transcription of genes required for cell cycle progression. Additionally, this compound may also modulate the expression of genes involved in cell survival and apoptosis, further contributing to its protective effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its activity for extended periods. Its effects on cellular function may diminish over time due to degradation or metabolic inactivation. Long-term studies have shown that this compound can provide sustained protection to hematopoietic stem and progenitor cells, but its efficacy may decrease with prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively induces G1 cell cycle arrest and protects hematopoietic stem and progenitor cells from chemotherapy-induced damage. At higher doses, this compound may cause adverse effects, including toxicity and impaired cell function. Threshold effects have been observed, where the protective effects of this compound plateau at a certain dosage, beyond which no additional benefits are observed .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its metabolism and clearance. The compound is primarily metabolized by the liver, where it undergoes phase I and phase II metabolic reactions. Enzymes such as cytochrome P450s and conjugating enzymes play a role in the metabolism of this compound. These metabolic pathways influence the compound’s pharmacokinetics and its overall efficacy .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can interact with transporters and binding proteins that influence its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK4/6 and other target proteins. This compound may also be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell .
Méthodes De Préparation
La préparation de trilaciclib implique plusieurs étapes de synthèse. Une méthode comprend les étapes suivantes :
Oxydation : Un composé de formule (VII) est oxydé pour donner un composé de formule (VI-1) ou (VI-2). Les agents oxydants courants utilisés comprennent l'oxone, le peroxyde d'hydrogène, l'acide méta-chloroperoxybenzoïque, l'hypochlorite de sodium et le chlorite de sodium.
Réaction avec une forte base : Le composé de formule (V) réagit avec le composé de formule (VI-1) ou (VI-2) sous l'action d'une forte base pour donner un composé de formule (IV). L'hexaméthyldisilazane de métal alcalin est souvent utilisé à cette étape.
Cyclisation intramoléculaire : Le composé de formule (IV) subit une cyclisation intramoléculaire en présence d'une base pour donner un composé de formule (III). Des bases telles que l'hydroxyde de lithium, l'hydroxyde de sodium et l'hydroxyde de magnésium sont couramment utilisées.
Activation du groupe hydroxyle : Le groupe hydroxyle du composé de formule (III) est activé pour devenir un groupe partant, ce qui donne un composé de formule (II).
Élimination réductrice : Le composé de formule (II) subit une élimination réductrice pour donner du this compound de formule (I).
Analyse Des Réactions Chimiques
Trilaciclib subit diverses réactions chimiques, notamment :
Substitution : This compound peut subir des réactions de substitution, en particulier dans l'activation du groupe hydroxyle pour former un groupe partant.
Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Médecine : This compound est principalement utilisé en médecine pour réduire la myélosuppression induite par la chimiothérapie chez les patients atteints d'un cancer du poumon à petites cellules à un stade avancé.
Mécanisme d'action
This compound exerce ses effets en inhibant CDK4 et CDK6, qui sont des enzymes impliquées dans la progression du cycle cellulaire. En inhibant ces kinases, le this compound induit un arrêt transitoire et réversible du cycle cellulaire G1 des cellules souches hématopoïétiques et des cellules progénitrices en prolifération dans la moelle osseuse . Cela protège les cellules des dommages pendant la chimiothérapie, réduisant ainsi l'incidence de la myélosuppression induite par la chimiothérapie . This compound cible spécifiquement CDK4 à une concentration de 1 nmol/L et CDK5 à 4 nmol/L .
Applications De Recherche Scientifique
Trilaciclib has several scientific research applications, including:
Comparaison Avec Des Composés Similaires
Trilaciclib fait partie d'une classe d'inhibiteurs de CDK4/6, qui comprend des composés tels que le palbociclib, le ribociclib et l'abemaciclib . Ces composés partagent un mécanisme d'action similaire mais diffèrent par leur sélectivité, leur pharmacocinétique et leurs applications cliniques. This compound est unique dans son double rôle dans la régulation du cycle cellulaire et la myélopréservation, ce qui le rend particulièrement précieux pour réduire la myélosuppression induite par la chimiothérapie .
Composés similaires
Propriétés
IUPAC Name |
4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N8O/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDGKHKMBHVFCMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337125 | |
Record name | Trilaciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Trilaciclib is inhibits cyclin-dependant kinase 4 (CDK4) at a concentration of 1 nmol/L and cyclin-dependent kinase 5 (CDK5) at 4 nmol/L. Inhibition of CDK2, CDK5, and CDK7 is over 1000-fold less at these concentrations and inhibition of CDK9 is 50-fold less. CDK4 and CDK5 are expressed in hematopoietic stem cells and progenitor cells. They are capable of phosphorylating and inactivating the retinoblastoma protien; a tumor suppressor. When trilaciclib is given to patients with retinoblastoma protein-null small cell lung cancer, it does not interfere with the intended chemotherapy induced cytotoxicity of cancer cells. Inhibition of CDK4 and CDK5 leads to a reversible pause in the cell cycle in the G1 phase for approximately 16 hours. The temporary cell cycle arrest prevents chemotherapy induced DNA damage in healthy cells, reducing the activity of caspases 3 and 7, which reduces apoptosis of healthy cells. Other studies have shown inhibitors of CDK4 and CDK6 enhance T-cell activation, upregulating major histocompatibility complex (MHC) class I and II, and stabilize programmed death-ligand 1 (PD-L1). Together these activities increase T-cell activity, increase antigen presentation, and sensitize cells to immune checkpoint inhibitors. | |
Record name | Trilaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1374743-00-6 | |
Record name | Trilaciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374743006 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trilaciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15442 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Trilaciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRILACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6072DO9XG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.